4-Isopropylbicyclophosphate
Overview
Description
4-Isopropylbicyclophosphate, also known as 4-(Propan-2-yl)-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octan-1-one, is a bicyclic phosphate compound. It is recognized for its potent convulsant properties, primarily due to its role as a GABA receptor antagonist . This compound is highly toxic and has been a subject of interest in various scientific fields due to its unique chemical structure and biological effects .
Preparation Methods
4-Isopropylbicyclophosphate can be synthesized through multiple reaction pathways. All synthesis routes typically start with an isopropyl triol, which is an isopropyl group with three hydroxyl groups attached to the stem . The addition of a phosphorus reagent that must be “caged” by oxygen molecules is a crucial step in the synthesis . The specific reaction conditions and reagents can vary, leading to different side products and impurities .
Chemical Reactions Analysis
4-Isopropylbicyclophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Scientific Research Applications
4-Isopropylbicyclophosphate has several scientific research applications:
Mechanism of Action
4-Isopropylbicyclophosphate exerts its effects by blocking chloride ions from entering the ion channels located in the GABA receptor . This inhibition prevents the GABA receptor from functioning properly as an inhibitor in the cerebellum, leading to overstimulation of the central nervous system and convulsions . The compound’s structural similarity to adenosine 3’,5’-monophosphate (cyclic AMP) and its unique poisoning mechanism make it a topic of significant research interest .
Comparison with Similar Compounds
4-Isopropylbicyclophosphate is part of a group of highly toxic bicyclic phosphates. Similar compounds include:
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane derivatives
These compounds share a common bicyclic phosphate structure but differ in their alkyl group substitutions . The unique aspect of this compound is its extreme potency as a GABA receptor antagonist, which sets it apart from other similar compounds .
Properties
IUPAC Name |
4-propan-2-yl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEZMYRJRCLYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12COP(=O)(OC1)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199059 | |
Record name | 4-Isopropylbicyclophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51052-72-3 | |
Record name | Isopropylbicyclophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51052-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropylbicyclophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051052723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropylbicyclophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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